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molecular formula C9H10O2 B143165 o-Tolylacetic acid CAS No. 644-36-0

o-Tolylacetic acid

Cat. No. B143165
M. Wt: 150.17 g/mol
InChI Key: RZWGTXHSYZGXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05624923

Procedure details

A solution of 2.0 g of o-tolylacetic acid in 27 ml of thionyl chloride is heated at reflux for 1 hour. The volatiles are evaporated in vacuo to give a residue which is concentrated from toluene three times and dried under vacuum to give 2.1 g of the desired product as a light brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][C:8](O)=[O:9].S(Cl)([Cl:14])=O>>[CH3:11][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][C:8]([Cl:14])=[O:9]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=C(C=CC=C1)CC(=O)O)C
Name
Quantity
27 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The volatiles are evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated from toluene three times
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)CC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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